Increased Lipophilicity vs. Unsubstituted Imidazo[1,2-a]pyridin-2-ylmethanamine
The N-methyl substitution in 1-(Imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine results in a higher computed lipophilicity (XLogP3-AA) compared to the primary amine analog, imidazo[1,2-a]pyridin-2-ylmethanamine (CAS 165736-20-9) [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | 0.7 (imidazo[1,2-a]pyridin-2-ylmethanamine, CAS 165736-20-9) |
| Quantified Difference | Increase of 0.5 log units (approximately 3.2-fold higher octanol-water partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
This difference in lipophilicity can significantly influence passive membrane permeability, plasma protein binding, and volume of distribution, making the compound a more suitable starting point for optimizing CNS penetration or cellular uptake in early-stage drug discovery.
- [1] PubChem. ((Imidazo(1,2-a)pyridin-2-yl)methyl)(methyl)amine. Compound Summary. CID 583428. https://pubchem.ncbi.nlm.nih.gov/compound/583428 View Source
- [2] PubChem. Imidazo[1,2-a]pyridin-2-ylmethanamine. Compound Summary. CID 2771121. https://pubchem.ncbi.nlm.nih.gov/compound/2771121 View Source
